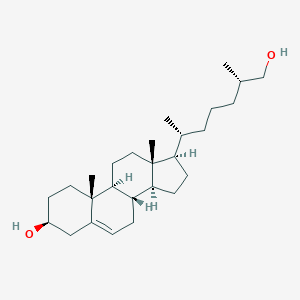

(25s)-26-Hydroxycholesterol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-VICXTREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation of 25s 26 Hydroxycholesterol

Mammalian Biosynthetic Pathways and Key Enzymes

The conversion of cholesterol to 26-hydroxycholesterol (B79680) is a key regulatory point in maintaining cholesterol homeostasis and is the initial step in the acidic pathway of bile acid synthesis. wikipedia.org

The primary enzyme responsible for the hydroxylation of cholesterol at the C-26 position is the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, encoded by the CYP27A1 gene. wikipedia.orguniprot.orgnih.gov This enzyme catalyzes the introduction of a hydroxyl group onto the terminal methyl group of the cholesterol side chain. uniprot.org This hydroxylation increases the polarity of the cholesterol molecule, facilitating its further metabolism and elimination from the body. nih.gov The reaction requires NADPH and two electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin. While often referred to as 27-hydroxylase, the nomenclature can be ambiguous; Chemical Abstracts indexes the sterol as 26-hydroxycholesterol when the stereospecificity is not specified. researchgate.net

CYP27A1 is a ubiquitous enzyme, found in numerous tissues throughout the body, indicating its metabolic importance extends beyond the liver. wikipedia.orgnih.gov Its expression in extrahepatic tissues, particularly in macrophages, is thought to be important for reverse cholesterol transport. nih.gov The enzyme exhibits broad substrate specificity, acting on various sterols, with its activity generally increasing with the polarity of the substrate. nih.gov For instance, it hydroxylates 7α-hydroxy-4-cholesten-3-one at a much higher rate than cholesterol itself. nih.gov Mutations in the CYP27A1 gene that lead to deficient enzyme activity are the cause of cerebrotendinous xanthomatosis, a lipid storage disorder. uniprot.orgnih.gov

Table 1: Tissue Distribution and Substrate Activity of CYP27A1

| Tissue/Cell Type | Relative Expression/Activity Level | Key Substrates |

|---|---|---|

| Liver | High | Cholesterol, 5β-cholestane-3α,7α,12α-triol |

| Macrophages | High | Cholesterol |

| Arterial Endothelium | Present | Cholesterol |

| Brain | Present | Cholesterol, Cholestanol (B8816890) |

| Retina | Present | 7-ketocholesterol |

| Kidney | Present | Cholesterol, 25-hydroxyvitamin D3 |

| Lung | Present | Cholesterol |

| Adrenal Gland | Present | Not specified |

Stereospecificity of 26-Hydroxylation

A critical aspect of the enzymatic action of CYP27A1 is its stereospecificity. The enzyme-catalyzed hydroxylation of the cholesterol side chain is highly specific.

Research has definitively shown that the hydroxylation of the terminal methyl group of the cholesterol side-chain by human CYP27A1 occurs with R stereochemistry, leading to the formation of (25R)-26-Hydroxycholesterol. uniprot.orgjensenlab.org This high degree of stereospecificity means that (25S)-26-Hydroxycholesterol is not the primary product of this well-characterized enzymatic pathway.

Interestingly, studies on Cyp27a1 knockout mice have identified both (25R)26,7α- and (25S)26,7α-dihydroxy epimers of oxysterols and cholestenoic acids in the brain and circulation. This finding suggests the presence of an additional, as-yet-unidentified sterol 26-hydroxylase in mice that may be capable of producing the (25S) isomer. However, in humans, the enzymatic origin of this compound remains less clear and it is not considered the canonical product of the established bile acid synthesis pathway.

Stereospecific Synthesis and Derivatization for Research

Due to the specific stereochemistry of the enzymatic product, chemical synthesis is the primary method for obtaining pure this compound for research purposes.

The synthesis of this compound has been successfully achieved, often utilizing natural products with the desired stereochemistry as starting materials. rsc.org These synthetic routes provide researchers with access to this specific stereoisomer to investigate its unique biological properties and to serve as an analytical standard.

A common and effective precursor for the synthesis of this compound is yamogenin (B1678165). rsc.orgrsc.org Yamogenin, a steroidal sapogenin, possesses the required (25S) configuration, making it an ideal starting material. Yamogenin acetate (B1210297) can be isolated from crude diosgenin (B1670711) acetate through chromatographic methods. The conversion of yamogenin acetate to this compound involves a series of chemical transformations. The absolute configuration of the synthesized this compound has been confirmed by X-ray crystallography. Furthermore, reverse-phase high-performance liquid chromatography (HPLC) methods have been developed to effectively resolve the (25R)- and this compound diastereoisomers without the need for derivatization.

Metabolic Fates and Biotransformation of 25s 26 Hydroxycholesterol

Conversion to Bile Acids via the Acidic Pathway

The conversion of cholesterol to bile acids occurs through two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.net The acidic pathway is a significant route for the metabolism of oxysterols, including (25S)-26-hydroxycholesterol, initiating in the mitochondria of various tissues. researchgate.netnih.gov This pathway is not only an alternative route for bile acid synthesis but also plays a role in controlling the levels of regulatory oxysterols. nih.gov

The acidic pathway of bile acid synthesis is initiated by the enzyme sterol 27-hydroxylase (CYP27A1), which is located in the inner mitochondrial membrane. researchgate.netnih.gov This enzyme hydroxylates cholesterol at the C26 position to produce 26-hydroxycholesterol (B79680). nih.gov While much of the literature focuses on the (25R) stereoisomer, these initial steps are fundamental to the pathway. Following the initial hydroxylation, further oxidation of the C27 methyl group occurs, leading to the formation of a carboxylic acid. This process results in the formation of 3β-hydroxy-5-cholestenoic acid, a key intermediate in the acidic pathway. researchgate.net In certain contexts, such as in specific mouse models, other enzymes like Cyp3a11 have been shown to be capable of (25S)-26-hydroxylation of 7α-hydroxycholesterol, indicating potential bypass mechanisms to the canonical pathway involving CYP27A1 and CYP7B1. nih.gov

Oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene, is a critical enzyme in the downstream metabolism of 26-hydroxycholesterol. wikipedia.org This endoplasmic reticulum membrane protein catalyzes the 7α-hydroxylation of various oxysterols, including 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032). wikipedia.orgontosight.ai The 7α-hydroxylation of 26-hydroxycholesterol is a defining step in the alternative bile acid synthesis pathway. mdpi.com

The action of CYP7B1 converts its oxysterol substrates into dihydroxy-sterols, such as 7α,25-dihydroxycholesterol from 25-hydroxycholesterol, which are then further metabolized into bile acids. ontosight.ainih.gov The importance of CYP7B1 is underscored by the metabolic consequences of its deficiency. In humans, the absence of functional CYP7B1 leads to the accumulation of its substrates, including 26-hydroxycholesterol, which is associated with severe liver disease, inflammation, and cirrhosis in neonates. nih.govresearchgate.net Similarly, in mouse models, a deficiency in CYP7B1 results in elevated levels of its substrates, 25-hydroxycholesterol and 27-hydroxycholesterol, in the liver. researchgate.netmdpi.com Therefore, CYP7B1 plays an essential gatekeeping role in the detoxification and conversion of potentially bioactive oxysterols into bile acids for elimination. researchgate.net

| Enzyme | Location | Function in this compound Metabolism |

| CYP27A1 (Sterol 27-hydroxylase) | Inner mitochondrial membrane | Initiates the acidic pathway of bile acid synthesis by hydroxylating the sterol side chain. researchgate.netnih.gov |

| CYP7B1 (Oxysterol 7α-hydroxylase) | Endoplasmic reticulum | Catalyzes the 7α-hydroxylation of 26-hydroxycholesterol, a crucial step for its conversion to bile acids. wikipedia.orgontosight.aimdpi.com |

Conjugation and Derivatization Pathways

In addition to its conversion to bile acids, this compound can undergo conjugation and derivatization reactions, which modify its solubility, transport, and biological activity. The primary pathways include sulfonation and esterification with fatty acids.

Oxysterols can be modified by sulfation, a reaction catalyzed by sulfotransferase enzymes. The key enzyme responsible for the sulfation of hydroxycholesterols like 25-hydroxycholesterol is SULT2B1b. nih.gov This process involves the addition of a sulfate (B86663) group, typically at the 3-hydroxyl position, forming products such as 25-hydroxycholesterol-3-sulfate (25HC3S). nih.gov Sulfation generally increases the water solubility of the molecule, preparing it for excretion. Moreover, sulfated oxysterols can have distinct biological activities compared to their non-sulfated precursors. For instance, while 25-hydroxycholesterol is an activator of Liver X Receptor (LXR), its sulfated form, 25HC3S, can act as an LXR antagonist and does not induce the expression of LXR target genes like ABCA1 and ABCG1. nih.gov

A significant metabolic fate for 26-hydroxycholesterol is esterification with fatty acids. nih.govfao.org This reaction involves the formation of a cholesteryl ester, where a fatty acyl group is attached to the hydroxyl group of the sterol. creative-proteomics.com In cells, this process is primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), while in plasma, lecithin-cholesterol acyltransferase (LCAT) is responsible. nih.gov The resulting cholesteryl esters are more hydrophobic than free oxysterols. creative-proteomics.com Esterification serves as a mechanism to curtail the biological activity of free oxysterols and facilitates their packaging into lipoproteins for transport. nih.gov A large proportion of 26-hydroxycholesterol in plasma is transported in its esterified form within low-density lipoproteins (LDL) and high-density lipoproteins (HDL). nih.govfao.orgnih.gov

| Modification Pathway | Key Enzyme(s) | Effect on this compound |

| Sulfonation | SULT2B1b | Increases water solubility and alters biological activity (e.g., LXR antagonism). nih.gov |

| Esterification | ACAT (cells), LCAT (plasma) | Increases hydrophobicity for transport in lipoproteins; generally curtails biological activity. nih.gov |

Inter-organ Transport and Circulatory Dynamics

The movement of this compound and its metabolites between tissues is a critical aspect of its metabolic fate. Synthesized in various extrahepatic tissues, 26-hydroxycholesterol is transported through the circulation to the liver for its ultimate metabolism into bile acids. nih.govnih.govfao.org

In the bloodstream, 26-hydroxycholesterol is primarily transported within lipoproteins, largely in its esterified form. nih.govfao.org The esterification process shifts the distribution of the oxysterol from being carried by albumin to being incorporated into the core of LDL and HDL particles. nih.gov This lipoprotein-mediated transport facilitates its delivery to the liver. There is also evidence of a continuous flux of oxysterols, such as 24S-hydroxycholesterol, across the blood-brain barrier into the circulation, and it is known that most of the 26-hydroxycholesterol found in the brain originates from the circulation. nih.govahajournals.org This highlights the dynamic exchange of these molecules between the central nervous system and the periphery. The transport of these sterol intermediates to the liver and their subsequent conversion to bile acids represents a key pathway for reverse cholesterol transport, helping to eliminate excess cholesterol from the body. nih.govresearchgate.net

Plasma Lipoprotein Association and Transport Mechanisms

Once synthesized in extrahepatic tissues, this compound is released into circulation for transport to the liver. nih.govdoaj.org Due to its hydrophobic nature, it cannot travel freely in the aqueous environment of the blood and requires carrier molecules. This transport is facilitated by its association with plasma lipoproteins. nih.govfao.org

Research indicates that 26-hydroxycholesterol is predominantly transported within plasma lipoproteins as a fatty acid ester. nih.govfao.org This esterification increases its hydrophobicity, allowing it to be packaged more efficiently into the core of lipoprotein particles. While it is established that lipoproteins are the primary carriers, the precise details regarding its assembly and specific orientation within the various lipoprotein classes—such as low-density lipoprotein (LDL), high-density lipoprotein (HDL), or very low-density lipoprotein (VLDL)—are not yet fully understood. nih.govfao.org The mechanisms governing its transfer between different lipoprotein particles in the plasma also remain an area of active investigation.

| Feature | Description | Source(s) |

| Transport State | Primarily transported as fatty acid esters within plasma lipoproteins. | nih.govfao.org |

| Carrier Molecules | Plasma lipoproteins (e.g., LDL, HDL, VLDL). | nih.govfao.org |

| Assembly & Orientation | The specific assembly and orientation within the lipoprotein particles are not known. | nih.govfao.org |

Hepatic Uptake and Excretion

The liver is the central organ for the metabolism and disposal of this compound. nih.govfao.org Sterol intermediates, including 26-hydroxycholesterol, are transported from peripheral tissues to the liver to be converted into bile acids. nih.govdoaj.org This process is a critical component of reverse cholesterol transport, which helps prevent the accumulation of cholesterol in peripheral cells.

The mechanism by which hepatocytes take up 26-hydroxycholesterol from circulating lipoproteins at the sinusoidal liver membrane has not been definitively characterized. nih.govfao.org Following its uptake, the compound enters the bile acid synthesis pathway. It is an important substrate in the "acidic" pathway of bile acid formation. ebi.ac.uk Recent studies using human stem cell-derived liver organoids have confirmed that these hepatic structures produce and secrete 26-hydroxycholesterol, with elevated levels observed in models of steatosis. ebi.ac.uk

In the liver, 26-hydroxycholesterol is further hydroxylated and modified to produce primary bile acids, such as chenodeoxycholic acid. nih.govdoaj.org These bile acids are then conjugated and actively secreted into the bile, which flows into the intestine. This secretion represents the primary route of excretion for the carbon skeleton of this compound from the body. A deficiency in the enzymes responsible for this metabolic pathway can lead to conditions like cerebrotendinous xanthomatosis, which is characterized by decreased bile acid synthesis and an accumulation of cholesterol and its precursors. nih.govfao.org

| Process | Details | Source(s) |

| Primary Site | Liver. | nih.govfao.org |

| Uptake Mechanism | Transport across the sinusoidal liver membrane is not fully elucidated. | nih.govfao.org |

| Metabolic Pathway | Serves as an intermediate in the acidic pathway of bile acid synthesis. | nih.govdoaj.orgebi.ac.uk |

| Primary End Product | Bile acids (e.g., Chenodeoxycholic acid). | nih.govdoaj.org |

| Excretion Route | Secretion of bile acids into the bile for elimination via the intestine. | nih.govnih.gov |

Biological Functions and Molecular Mechanisms of 25s 26 Hydroxycholesterol

Nuclear Receptor Modulation

(25S)-26-Hydroxycholesterol is part of a class of molecules known to interact with nuclear receptors, which are proteins that regulate gene expression. These interactions are key to their biological effects.

Ligand Activity for Liver X Receptors (LXRs)

While other oxysterols like 25-hydroxycholesterol (B127956) (25-HC) and 27-hydroxycholesterol (B1664032) (27-HC) are well-established as potent ligands for Liver X Receptors (LXRs), the direct ligand activity of this compound is less characterized. nih.govmdpi.comnih.gov LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. mdpi.comnih.gov When activated by oxysterol ligands, LXRs form a complex with the Retinoid X Receptor (RXR) and bind to specific DNA sequences to control the expression of target genes. nih.govnih.gov For instance, 27-HC, which is also referred to as (25R)-26-hydroxycholesterol, is a known LXR activator. nih.gov This activation leads to the transcription of genes that promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. nih.gov Given the structural similarity, it is plausible that 26-hydroxycholesterol (B79680) isomers may have some affinity for LXRs, but specific studies on the (25S) isomer are limited.

Interactions with Other Nuclear Receptors

Beyond LXRs, oxysterols can interact with a range of other nuclear receptors. Research has suggested that sterol intermediates generated by the same enzymatic pathways that produce 26-hydroxycholesterol may function as ligands for various orphan nuclear receptors, for which the natural ligands are not yet known. nih.gov For example, the farnesoid X receptor (FXR), primarily activated by bile acids, is another key regulator of lipid and bile acid metabolism. nih.govnih.gov Some nuclear receptors, like the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), are also involved in cholesterol regulation, though their interaction with 26-hydroxycholesterol is not well-defined. mdpi.comsemanticscholar.org The Small Heterodimer Partner (SHP), an orphan nuclear receptor that represses the activity of other nuclear receptors like LXR, is also part of this complex regulatory web. nih.gov

Regulation of Cellular Cholesterol Homeostasis

This compound plays a significant role in the intricate system that maintains the proper balance of cholesterol within cells, primarily by modulating its synthesis and uptake.

Modulation of Cholesterol Biosynthesis Pathways

A key function of 26-hydroxycholesterol is the inhibition of cholesterol biosynthesis. nih.govfao.org It achieves this by suppressing the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. core.ac.uk This suppression is primarily mediated through the regulation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Oxysterols like 26-hydroxycholesterol can promote the binding of SREBP-2's escort protein, SCAP, to Insig proteins in the endoplasmic reticulum, which prevents SREBP-2 from moving to the Golgi apparatus for activation. nih.gov Without activation, SREBP-2 cannot enter the nucleus to stimulate the transcription of genes required for cholesterol synthesis, including HMG-CoA reductase. nih.govyoutube.com

The physiological importance of this regulation is highlighted by the genetic disorder cerebrotendinous xanthomatosis (CTX). CTX is caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which was historically known as 26-hydroxylase. nih.govnih.govyoutube.comyoutube.com This deficiency leads to a significant decrease in the synthesis of 26-hydroxycholesterol and certain bile acids, resulting in an over-accumulation and increased synthesis of cholesterol. nih.govfao.org

Interactive Table: Key Enzymes in Cholesterol Regulation Affected by 26-Hydroxycholesterol

| Enzyme/Protein | Function | Effect of 26-Hydroxycholesterol |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | Inhibition of activity/expression |

| SREBP-2 | Transcription factor for cholesterol synthesis genes | Suppression of activation |

| Sterol 27-Hydroxylase (CYP27A1) | Synthesizes 26- and 27-hydroxycholesterol | Deficiency leads to reduced 26-HC levels |

Influence on Low-Density Lipoprotein (LDL) Receptor Activity

In addition to curbing cholesterol production, 26-hydroxycholesterol also reduces the cellular uptake of cholesterol from the bloodstream by influencing the activity of the low-density lipoprotein (LDL) receptor. nih.govfao.orgcore.ac.uk Cell culture studies have demonstrated that 26-hydroxycholesterol inhibits the binding, uptake, and degradation of LDL particles in human fibroblasts. core.ac.uk This effect is dose-dependent and results from a reduction in the number of LDL receptor sites on the cell surface, rather than a change in the receptor's affinity for LDL. core.ac.uk By down-regulating the LDL receptor, 26-hydroxycholesterol helps prevent the overloading of cells with cholesterol from external sources, complementing its inhibitory effect on internal synthesis. nih.gov

Impact on Cellular Cholesterol Efflux via ABC Transporters

This compound plays a role in the regulation of cellular cholesterol levels, in part through its influence on ATP-binding cassette (ABC) transporters. These transporters are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

Key ABC transporters involved in cholesterol efflux include ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), initiating the formation of high-density lipoprotein (HDL). ABCG1 promotes cholesterol efflux to mature HDL particles. The expression and activity of these transporters are tightly regulated, often in response to cellular cholesterol levels.

This compound, along with other oxysterols, can act as a ligand for Liver X Receptors (LXRs). Activation of LXRs leads to the transcriptional upregulation of genes involved in cholesterol efflux, including ABCA1 and ABCG1. nih.gov By activating this pathway, this compound can enhance the removal of cholesterol from cells, particularly macrophages, which is a critical step in preventing the formation of foam cells, a hallmark of atherosclerosis. nih.govnih.gov The expression of the CYP27A1 gene, which is involved in the synthesis of 26-hydroxycholesterol, in macrophages is essential for normal reverse cholesterol transport by upregulating ABC transporter activity. nih.gov

Table 1: Impact of this compound on ABC Transporters and Cholesterol Efflux

| Transporter | Function | Effect of this compound (via LXR activation) |

| ABCA1 | Mediates cholesterol and phospholipid efflux to apoA-I. nih.gov | Upregulates expression, enhancing cholesterol efflux. nih.gov |

| ABCG1 | Promotes cholesterol efflux to HDL particles. nih.gov | Upregulates expression, enhancing cholesterol efflux. |

Immunomodulatory Roles

This compound has demonstrated significant immunomodulatory functions, influencing the behavior of various immune cells and participating in inflammatory signaling pathways.

Effects on Immune Cell Function and Migration

The production of 26-hydroxycholesterol is notably increased in immune cells like macrophages and dendritic cells during an inflammatory response. nih.gov This oxysterol can act as a signaling molecule that influences immune cell migration and differentiation. For instance, it has been implicated in the regulation of B cell function. nih.gov Furthermore, the interaction between macrophages producing 26-hydroxycholesterol and damaged peripheral nerves suggests a role in promoting regeneration. nih.gov

Role in Inflammatory Signaling Pathways

This compound is involved in modulating inflammatory signaling. It can act as an amplifier of inflammation in certain contexts. nih.govfrontiersin.org For example, it has been shown to mediate the recruitment of AP-1 transcription factors to the promoters of some Toll-like receptor (TLR)-responsive genes, thereby amplifying inflammatory gene expression. nih.govfrontiersin.org Research has shown that it can enhance the expression of pro-inflammatory cytokines such as IL-6 and IL-8. nih.govfrontiersin.org This suggests a complex role where it can both contribute to and regulate inflammatory responses depending on the cellular context and microenvironment. frontiersin.org

Other Emerging Biological Activities

Beyond its roles in cholesterol transport and immunity, this compound is implicated in other important biological processes, including developmental signaling and hormonal activity.

Involvement in Signaling and Development

Emerging research points to the involvement of 26-hydroxycholesterol in various signaling and developmental pathways. nih.gov It is considered a signaling molecule that can communicate information about inflammation, cellular damage, or an excess of cholesterol. nih.gov The diverse proteins that bind to 26-hydroxycholesterol suggest its capacity to influence a wide array of physiological and pathological processes. nih.gov

Hormonal Activity and Receptor Binding (e.g., DAF-12 receptor)

In the nematode Caenorhabditis elegans, cholesterol-derived steroid hormones regulate developmental timing and longevity through the nuclear hormone receptor DAF-12. nih.govnih.gov Cholesterol and its derivatives act as precursors for dafachronic acids, the ligands for DAF-12. Studies have shown that cholesterol works through DAF-12 steroidogenic pathways to influence cell divisions. nih.govnih.gov This suggests a conserved role for cholesterol derivatives in hormonal signaling across different species, and while direct binding of this compound to DAF-12 is an area for further research, the precedent for cholesterol-derived ligands in this pathway is well-established.

Pathophysiological Associations and Clinical Implications of 25s 26 Hydroxycholesterol Dysregulation

Inborn Errors of Cholesterol Metabolism

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder that serves as a primary model for understanding the consequences of deficient 26-hydroxylase activity. nih.gov This deficiency is caused by mutations in the CYP27A1 gene, which encodes the sterol 27-hydroxylase enzyme. nih.govresearchgate.net This mitochondrial enzyme is responsible for the initial step in the alternative pathway of bile acid synthesis, the conversion of cholesterol to (25R)-26-hydroxycholesterol. researchgate.netnih.gov A defect in this enzyme leads to the inactivation of this pathway. researchgate.net

The absence of functional sterol 27-hydroxylase results in the accumulation of cholesterol and its metabolite, cholestanol (B8816890), in various tissues, most notably the brain, tendons, and peripheral nerves. nih.gov This accumulation leads to the characteristic clinical manifestations of CTX, including tendon xanthomas, premature atherosclerosis, and a wide spectrum of neurological symptoms. nih.govresearchgate.net While patients often have normal cholesterol levels in their blood, the tissue deposition of sterols is a hallmark of the disease. researchgate.net The diagnosis of CTX is confirmed by the presence of biallelic pathogenic variants in the CYP27A1 gene and elevated levels of cholestanol in the blood. nih.gov

The deficiency of sterol 27-hydroxylase in CTX profoundly disrupts bile acid synthesis. nih.govresearchgate.net Specifically, the production of chenodeoxycholic acid (CDCA) and cholic acid is significantly reduced. researchgate.net This impairment in the alternative bile acid synthesis pathway leads to a compensatory upregulation of cholesterol synthesis. nih.gov The blockage of the 26-hydroxylation step results in the accumulation of upstream intermediates, including cholestanol and bile alcohols, which are then shunted into alternative metabolic pathways, leading to their deposition in various tissues. nih.govresearchgate.net

The neurological consequences of CTX are severe and progressive, often appearing early in life. nih.gov These manifestations include:

Cognitive impairment and dementia nih.gov

Cerebellar ataxia nih.govnih.gov

Pyramidal signs, such as spastic paraparesis nih.gov

Peripheral neuropathy nih.gov

Movement disorders nih.gov

Seizures researchgate.net

Psychiatric disturbances researchgate.net

A key diagnostic feature is the presence of bilateral juvenile cataracts. nih.gov Brain magnetic resonance imaging (MRI) often reveals symmetrical abnormalities in the dentate nucleus. nih.gov The accumulation of cholestanol and cholesterol in the brain, particularly in the white matter of the cerebellum, is thought to be the primary driver of these neurological symptoms. nih.gov

Neurodegenerative Disorders

Dysregulation of cholesterol metabolism is increasingly implicated in the pathogenesis of Alzheimer's disease (AD). nih.gov Altered levels of oxysterols, including 26-hydroxycholesterol (B79680) (also referred to as 27-hydroxycholesterol (B1664032) in some literature), are thought to play a significant role. nih.govnih.gov While the brain-specific 24S-hydroxycholesterol is the most abundant oxysterol in the central nervous system, 26-hydroxycholesterol, which can cross the blood-brain barrier from the periphery, is also implicated in AD pathology. nih.govdoaj.org

Studies have shown that levels of certain oxysterols, including 27-hydroxycholesterol, are significantly increased in the brains of AD patients. mdpi.com This accumulation is believed to contribute to disease progression by promoting neuroinflammation, the production of amyloid-β (Aβ) peptide, oxidative stress, and ultimately, cell death. nih.govmdpi.com The increased concentration of 27-hydroxycholesterol in plasma has been observed to correlate with higher levels of Aβ1-40 and Aβ1-42, the primary components of amyloid plaques. nih.gov This suggests that dysregulated peripheral cholesterol metabolism may directly impact the central pathological processes of AD.

Emerging evidence suggests a link between disordered cholesterol metabolism and Parkinson's disease (PD), another major neurodegenerative disorder. diva-portal.org While research has often focused on 24S-hydroxycholesterol, alterations in the levels of other oxysterols, including (25R)26-hydroxycholesterol, are also being investigated for their potential role in PD pathogenesis.

One study found that while plasma levels of oxysterols were within the normal range in PD patients, cerebrospinal fluid (CSF) levels of 27-hydroxycholesterol were elevated in a subset of patients, potentially indicating a compromised blood-brain barrier. nih.govtudublin.ie More recent research has identified a significant elevation of free, non-esterified 7α,(25R)26-dihydroxycholesterol, a downstream metabolite of (25R)26-hydroxycholesterol, in the CSF of PD patients. diva-portal.orgnih.gov This finding suggests a dysregulation of the acidic pathway of bile acid biosynthesis within the central nervous system of individuals with PD. nih.gov This dysregulation may contribute to the loss of midbrain dopaminergic neurons, a hallmark of the disease. nih.gov

Beyond PD, mutations in genes related to cholesterol metabolism have been linked to other neurological conditions. For instance, hereditary spastic paresis type SPG5 is caused by mutations in the CYP7B1 gene, which encodes an enzyme that metabolizes 26-hydroxycholesterol. nih.gov This highlights the critical role of proper oxysterol metabolism in maintaining neuronal health.

Multiple sclerosis (MS) is an autoimmune, inflammatory, and demyelinating disease of the central nervous system. Recent studies have explored the role of cholesterol metabolites in the pathophysiology of MS. In patients with relapsing-remitting MS (RRMS), plasma levels of (25R)26-hydroxycholesterol, along with 25-hydroxycholesterol (B127956), were found to be significantly reduced compared to healthy controls. nih.gov

This pattern of reduced plasma oxysterols appears to be unique to RRMS. nih.gov In contrast, the cerebrospinal fluid (CSF) of patients with various inflammatory CNS diseases, including MS, shows increased concentrations of bile acid precursors. nih.gov This is thought to reflect the release of cholesterol as a result of demyelination and neuronal damage. nih.gov Specifically in inflammatory CNS diseases, CSF levels of 25-hydroxycholesterol can be elevated, likely due to its upregulation in macrophages as part of the inflammatory response. nih.govnih.gov The reduced plasma levels of (25R)26-hydroxycholesterol in RRMS may have implications for the inflammatory processes that drive the disease.

Cardiovascular Disease and Atherosclerosis

Association with Reverse Cholesterol Transport Dysfunction

Reverse cholesterol transport (RCT) is a critical cardioprotective process that removes excess cholesterol from peripheral tissues, including macrophages in the arterial wall, and transports it back to the liver for excretion. The dysregulation of this pathway is a key factor in the development of atherosclerosis. Oxysterols, including 26-hydroxycholesterol, are important players in the regulation of cholesterol homeostasis and can influence the efficiency of RCT.

The primary regulators of RCT are the Liver X Receptors (LXRs), which are nuclear receptors activated by certain oxysterols. Upon activation, LXRs induce the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters facilitate the transfer of cellular cholesterol to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) particles, respectively.

Role in Macrophage Cholesterol Homeostasis and Atheroma Development

Macrophages are central to the development of atherosclerotic plaques, or atheromas. In the arterial intima, these immune cells take up modified low-density lipoproteins (LDLs), becoming cholesterol-laden foam cells. The regulation of cholesterol homeostasis within these macrophages is a critical determinant of lesion progression.

(25S)-26-Hydroxycholesterol, as an LXR agonist, plays a role in controlling macrophage cholesterol levels. By activating LXR, it can upregulate the expression of ABCA1 and ABCG1, which are essential for effluxing excess cholesterol from macrophages to HDL acceptors. This process is a key defense mechanism against the formation of foam cells.

However, an excessive accumulation of oxysterols, including 26-hydroxycholesterol, within the plaque microenvironment can also have pro-atherogenic effects. High levels of certain oxysterols can induce inflammatory responses, apoptosis, and oxidative stress in macrophages, all of which contribute to the instability and growth of the atheroma. Therefore, the role of this compound in macrophage cholesterol homeostasis and atheroma development is multifaceted, with its effects being highly dependent on the local concentration and the balance with other regulatory molecules.

Table 1: Key Proteins in Reverse Cholesterol Transport and Macrophage Homeostasis

| Protein | Function | Role in Atherosclerosis |

| LXR | Nuclear receptor activated by oxysterols; regulates genes for cholesterol efflux. | Activation is generally atheroprotective by promoting cholesterol removal. |

| ABCA1 | Transporter that effluxes cholesterol to lipid-poor apolipoprotein A-I. | Crucial for the initial step of reverse cholesterol transport; defects accelerate atherosclerosis. |

| ABCG1 | Transporter that effluxes cholesterol to mature HDL particles. | Works in concert with ABCA1 to remove cholesterol from macrophages. |

Oncological Research

Association with Cancer Etiology and Progression (e.g., Breast Cancer)

Emerging evidence suggests a link between cholesterol metabolism and cancer. Oxysterols, as biologically active metabolites of cholesterol, are being investigated for their potential roles in the development and progression of various cancers, including breast cancer.

Elevated levels of specific oxysterols have been observed in the tumor microenvironment. In the context of breast cancer, 26-hydroxycholesterol is of particular interest. It is an endogenous modulator of estrogen receptors (ERs), which are key drivers in a majority of breast cancers. By acting as a selective estrogen receptor modulator (SERM), 26-hydroxycholesterol can influence ER-dependent signaling pathways. This interaction suggests a potential mechanism through which cholesterol metabolism could directly impact the etiology of hormone-dependent cancers. The dysregulation of 26-hydroxycholesterol levels may contribute to an environment that fosters tumor initiation and progression.

Effects on Tumor Cell Growth and Metastasis

The influence of this compound extends beyond cancer initiation to affect tumor growth and the metastatic cascade. Its role as a SERM allows it to modulate the expression of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.

Furthermore, some studies indicate that certain oxysterols can promote processes that are fundamental to metastasis, such as cell migration and invasion. By interacting with various signaling pathways within cancer cells, this compound may contribute to the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. The potential for this oxysterol to influence both tumor growth and the ability of cancer cells to spread to distant sites underscores its significance in oncological research.

Table 2: Research Findings on this compound in Oncology

| Aspect | Research Finding | Potential Implication |

| Cancer Etiology | Acts as an endogenous selective estrogen receptor modulator (SERM). | May influence the development of hormone-dependent cancers like breast cancer. |

| Tumor Growth | Can modulate estrogen-responsive genes in ER-positive cancer cells. | May promote the proliferation of tumor cells. |

| Metastasis | Potentially influences cell migration and invasion. | Could contribute to the spread of cancer to other parts of the body. |

Advanced Methodologies for 25s 26 Hydroxycholesterol Research

Analytical Chemistry Techniques for Quantification and Stereoisomer Discrimination

The precise measurement of (25S)-26-Hydroxycholesterol and the differentiation of its stereoisomers are critical for understanding its biological roles. Several powerful analytical methods are employed for this purpose, each with its own set of advantages and limitations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of oxysterols, including this compound. This technique offers high sensitivity and selectivity, enabling the detection and quantification of these compounds at low concentrations in various biological matrices. researchgate.net

A key aspect of successful LC-MS/MS analysis is the chromatographic separation of isomers. For instance, the separation of 24S-hydroxycholesterol from 25-hydroxycholesterol (B127956) is crucial for accurate quantification, as they can interfere with each other in the mass spectrometer. nih.gov Researchers have developed specialized chromatographic methods, such as those using C18 or phenyl hexyl columns, to achieve this separation. mac-mod.commdpi.com The use of ternary isocratic elution systems has also been shown to effectively separate these and other oxysterols. nih.gov

To enhance the ionization efficiency and sensitivity of oxysterols in the mass spectrometer, derivatization is often employed. Girard P reagent is a common choice for derivatizing the hydroxyl groups of oxysterols, which improves their signal in positive mode electrospray ionization (ESI). mac-mod.com

The table below summarizes typical LC-MS/MS parameters used for the analysis of related oxysterols.

| Parameter | Value | Reference |

| Column | ACE 3 C18-AR, 150 x 2.1 mm | mac-mod.com |

| Mobile Phase A | 0.1% formic acid in H2O:MeOH (70:30 v/v) | mac-mod.com |

| Mobile Phase B | 0.1% formic acid in MeOH | mac-mod.com |

| Flow Rate | 0.3 mL/min | mac-mod.com |

| Temperature | 40 °C | mac-mod.com |

| Detection | AB SCIEX API 4000 MS, Turbo IonSpray, positive mode MRM | mac-mod.com |

This table illustrates a common set of conditions and is not exhaustive of all methodologies.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the comprehensive analysis of oxysterol profiles. Prior to analysis, oxysterols are typically derivatized to increase their volatility and thermal stability. A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

GC-MS offers excellent chromatographic resolution, which is essential for separating the various oxysterol isomers. The fragmentation patterns generated by electron ionization (EI) in the mass spectrometer provide valuable structural information, aiding in the identification of specific compounds. For complex mixtures, GC-MS/MS can provide even greater selectivity by monitoring specific fragmentation transitions. stanford.edu

While LC-MS has been considered challenging for the definitive determination of some oxysterols like 24S-hydroxycholesterol due to isomeric interference, GC-MS has been highlighted as a viable alternative for such specific applications. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of molecules, including oxysterols like this compound. While LC-MS and GC-MS are excellent for quantification and profiling, they often cannot definitively distinguish between certain stereoisomers.

Advanced NMR techniques, such as three-dimensional (3D) NMR experiments, are employed to resolve complex spectral overlaps and elucidate the precise spatial arrangement of atoms within the molecule. nih.gov For example, in cases where key proton signals, such as those at H-17 and H-20 in the cholesterol backbone, have identical chemical shifts, 3D NMR can provide the necessary resolution to assign their configurations. nih.gov By analyzing the nuclear Overhauser effect (NOE) and coupling constants, researchers can confirm the relative stereochemistry of chiral centers, which is crucial for understanding the specific biological activities of isomers like this compound.

Sample Preparation and Isolation Strategies

The quality and accuracy of any analysis of this compound are heavily dependent on the methods used to extract and isolate it from biological samples. These procedures must be carefully designed to ensure efficient recovery of the analyte while preventing its degradation.

This compound is found in various biological matrices, including plasma, tissues, and cerebrospinal fluid (CSF), often at very low concentrations. researchgate.netnih.govkarger.com Therefore, robust extraction and enrichment procedures are necessary to isolate it from the complex mixture of other lipids and biomolecules.

A common approach involves liquid-liquid extraction (LLE) using organic solvents. For example, methyl tert-butyl ether has been used for the non-derivatization extraction of oxysterols from various biological samples. mdpi.com Another widely used method is solid-phase extraction (SPE), which provides a more selective and cleaner extract.

The choice of extraction method can be critical. For instance, some methods may not be suitable for all oxysterols, leading to poor extraction yields for certain analytes. stanford.edu The table below outlines a general workflow for oxysterol extraction from plasma.

| Step | Procedure | Purpose | Reference |

| 1. Saponification | Treatment with alcoholic potassium hydroxide | To hydrolyze esterified oxysterols, releasing the free form. | karger.com |

| 2. Extraction | Liquid-liquid extraction with a non-polar solvent (e.g., hexane) | To separate the lipids, including oxysterols, from the aqueous phase. | stanford.edu |

| 3. Solid-Phase Extraction | Use of a C18 or silica (B1680970) cartridge | To further purify and concentrate the oxysterol fraction. | mac-mod.com |

| 4. Derivatization | Reaction with a derivatizing agent (e.g., MSTFA for GC-MS, Girard P for LC-MS) | To improve analytical performance. | mac-mod.comstanford.edu |

| 5. Reconstitution | Dissolving the final extract in a suitable solvent | To prepare the sample for injection into the analytical instrument. | stanford.edu |

This table provides a generalized overview of the steps involved in sample preparation.

A major challenge in the analysis of oxysterols is their susceptibility to autoxidation, which can lead to the artificial formation of oxidation products during sample collection, storage, and preparation. karger.com This can result in an overestimation of the endogenous levels of certain oxysterols and compromise the integrity of the data.

Several strategies are employed to minimize autoxidation:

Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents and samples during processing is a common practice to prevent free radical-mediated oxidation.

Inert Atmosphere: Performing sample preparation steps under an inert atmosphere, such as nitrogen or argon, can help to reduce exposure to oxygen.

Minimized Exposure to Light and Heat: Samples should be protected from light and kept at low temperatures to minimize the initiation of oxidation reactions.

Rapid Processing: Prompt processing of samples after collection is crucial to reduce the time available for autoxidation to occur.

By implementing these precautions, researchers can significantly reduce the risk of artifact formation and ensure that the measured levels of this compound accurately reflect its endogenous concentrations.

Advanced Synthetic Methodologies for Isomer Preparation

The precise biological functions of sterol isomers necessitate the development of highly selective synthetic methods to produce pure enantiomers for research purposes.

Stereoselective Synthesis of this compound Analogs

The stereospecific synthesis of this compound and its analogs is crucial for elucidating its distinct biological roles compared to its (25R) counterpart. Researchers have developed multi-step synthetic routes that allow for the controlled introduction of the hydroxyl group at the C-26 position with the desired (S) stereochemistry.

One notable strategy involves the asymmetric alkylation of pseudoephenamine amides derived from steroidal C-26 acids. This method has demonstrated high diastereoselectivity, achieving a diastereomeric ratio greater than 99:1, which is essential for producing enantiomerically pure compounds. This approach has been successfully applied to the synthesis of both (25R)- and (25S)-cholestenoic acids, which can be further converted to the corresponding 26-hydroxycholesterols. researchgate.net

The table below summarizes key aspects of stereoselective synthesis methodologies.

| Synthetic Approach | Key Features | Starting Material Example | Selectivity |

| Asymmetric Alkylation | Utilizes pseudoephenamine amides to direct stereochemistry. | Steroidal C-26 acids | High diastereoselectivity (>99:1) |

| Chiral Starting Materials | Leverages the inherent stereochemistry of natural products. | Diosgenin (B1670711) | High |

These synthetic advancements provide researchers with the necessary tools to create a variety of this compound analogs, enabling detailed structure-activity relationship studies.

Preparation of Deuterated Internal Standards for Quantitative Studies

Accurate quantification of this compound in biological samples is paramount for understanding its metabolism and concentration in various tissues. Mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are the gold standard for this purpose. These techniques require stable isotope-labeled internal standards for precise and reliable quantification.

The preparation of deuterated this compound serves this critical need. Synthetic strategies have been developed to introduce deuterium (B1214612) atoms into the cholesterol backbone or side chain. For instance, deuterated (25R)-cholest-5-en-3β,16β,26-triol has been prepared from diosgenin through a modified Clemmensen reduction. researchgate.net Furthermore, methods for preparing trideuterated enantiomers of cholesterol and (3β,25R)-26-hydroxycholesterol have been reported, highlighting the feasibility of producing such standards for biological investigations. researchgate.net These deuterated standards, when added to a biological sample at a known concentration, allow for the accurate determination of the endogenous levels of the non-deuterated compound by correcting for variations in sample preparation and instrument response.

In Vitro Cellular and Biochemical Assay Systems

In vitro models are indispensable for dissecting the molecular mechanisms underlying the metabolism and signaling pathways of this compound at the cellular and subcellular levels.

Cell Culture Models for Studying this compound Metabolism and Signaling

A variety of cell culture systems are employed to investigate the biological effects of this compound. These models allow for controlled experiments to study its impact on cellular processes such as cholesterol homeostasis, gene expression, and cell viability.

Studies have shown that 26-hydroxycholesterol (B79680) can inhibit cholesterol synthesis and the activity of the low-density lipoprotein (LDL) receptor in cultured cells. nih.gov Different cell types exhibit varying responses and metabolic capacities for this oxysterol. For example, testicular macrophages have been shown to produce 25-hydroxycholesterol, which can then be metabolized by neighboring Leydig cells. nih.gov While Leydig cells are highly resistant to the cytotoxic effects of 25-hydroxycholesterol, this is not the case for all cell types. nih.gov

The choice of cell model is critical and often depends on the specific biological question being addressed. The table below lists some cell types used in oxysterol research that are relevant for studying this compound.

| Cell Type | Research Application |

| Macrophages | Studying the role in inflammation and cholesterol efflux. nih.gov |

| Astrocytes and Microglia | Investigating metabolism and function in the central nervous system. nih.gov |

| Hepatocytes | Examining the role in bile acid synthesis and liver metabolism. |

| Endothelial Cells | Understanding the impact on vascular function and atherosclerosis. nih.gov |

| Cancer Cell Lines | Elucidating effects on tumor growth and progression. |

These cell culture models provide a powerful platform to unravel the intricate signaling cascades and metabolic pathways regulated by this compound.

Recombinant Enzyme Assays for Hydroxylase Activity Characterization

The biosynthesis of 26-hydroxycholesterol is primarily catalyzed by the mitochondrial enzyme sterol 27-hydroxylase, also known as cytochrome P450 27A1 (CYP27A1). nih.gov To study the enzymatic reaction in a clean and controlled environment, researchers utilize recombinant enzyme assays.

These assays typically involve the expression and purification of the hydroxylase, such as CYP27A1, from a host system like E. coli or insect cells. The purified recombinant enzyme is then incubated with the substrate, cholesterol, in the presence of necessary cofactors. The reaction products, including this compound, are subsequently extracted and analyzed, often by chromatographic methods coupled with mass spectrometry.

Commercially available recombinant human cholesterol 25-hydroxylase (CH25H) is an example of a tool used in such in vitro expression systems. cusabio.com While this enzyme is responsible for producing 25-hydroxycholesterol, similar systems are employed for CYP27A1 to specifically study the production of 26-hydroxycholesterol. These assays are invaluable for characterizing the kinetic properties of the enzyme, screening for potential inhibitors or activators, and understanding the factors that regulate its activity. A marked decrease in 26-hydroxylase activity is the underlying molecular basis of cerebrotendinous xanthomatosis, a rare genetic disorder. nih.gov

In Vivo Animal Models and Genetic Approaches

To understand the physiological and pathophysiological roles of this compound in a whole-organism context, researchers rely on in vivo animal models and genetic approaches. These models allow for the investigation of its long-term effects and its contribution to complex diseases.

A variety of animal models have been instrumental in oxysterol research. For instance, mouse models of neurodegenerative diseases like Alzheimer's disease and multiple sclerosis (experimental autoimmune encephalomyelitis) have been used to study the role of oxysterols in the central nervous system. nih.gov In a mouse model of stroke, 25-hydroxycholesterol was found to have a protective effect. nih.gov Furthermore, animal models of osteoarthritis and spinal cord injury have also provided insights into the involvement of oxysterols in these conditions. nih.gov

Genetic approaches, such as the generation of knockout or transgenic mice, are particularly powerful. For example, mice with a targeted deletion of the Cyp27a1 gene would be invaluable for studying the consequences of a complete lack of 26-hydroxycholesterol production. Conversely, transgenic mice overexpressing this enzyme could help to elucidate the effects of elevated levels of this compound. The knowledge that mutations in the CYP27A1 gene in humans lead to cerebrotendinous xanthomatosis, a condition associated with accelerated atherosclerosis and neurological dysfunction, underscores the importance of such animal models in dissecting the molecular mechanisms of this disease. nih.gov

The table below provides examples of animal models relevant to this compound research.

| Animal Model | Disease/Condition | Relevance to this compound Research |

| Cyp27a1 Knockout Mouse | Cerebrotendinous Xanthomatosis | Investigating the consequences of absent 26-hydroxycholesterol synthesis. |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse | Multiple Sclerosis | Studying the role in neuroinflammation and demyelination. nih.gov |

| Alzheimer's Disease Mouse Models (e.g., APP/PS1) | Alzheimer's Disease | Elucidating the impact on amyloid-beta pathology and cognitive function. nih.gov |

| Atherosclerosis-prone Mice (e.g., Apoe knockout) | Atherosclerosis | Examining the contribution to lesion development and cholesterol metabolism. |

These in vivo models are essential for translating findings from in vitro studies to a more complex physiological setting and for the preclinical evaluation of potential therapeutic strategies targeting the this compound pathway.

Knockout/Knock-in Models for Studying 26-Hydroxylase Function

Genetically engineered mouse models, specifically knockout and knock-in lines, are indispensable tools for elucidating the physiological roles of enzymes involved in this compound metabolism. By deleting or altering the genes encoding these enzymes, researchers can study the resulting phenotypic changes and infer the enzyme's function in vivo. The primary enzymes targeted in this context are sterol 27-hydroxylase (CYP27A1), which produces (25R)-26-hydroxycholesterol, and oxysterol 7α-hydroxylase (CYP7B1), which metabolizes it and other oxysterols.

CYP27A1 Knockout Models

The enzyme sterol 27-hydroxylase, encoded by the Cyp27a1 gene, is a mitochondrial cytochrome P450 enzyme that hydroxylates cholesterol at the C27 position, a key step in the alternative pathway of bile acid synthesis. frontiersin.org Loss-of-function mutations in the human CYP27A1 gene lead to cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder. nih.govnih.gov To investigate the function of this enzyme and the pathophysiology of CTX, Cyp27a1 knockout (Cyp27a1-/-) mice have been developed. jax.org

These mice are created by introducing a targeted mutation in the Cyp27a1 gene, often by replacing a critical exon with a neomycin resistance cassette, which abolishes the gene's expression and enzyme activity. jax.org While human CTX patients exhibit severe symptoms, the phenotype of Cyp27a1-/- mice is less severe but shares some biochemical characteristics. nih.govnih.gov Key phenotypic traits of Cyp27a1-/- mice include:

Reduced absorption of dietary cholesterol. nih.gov

Increased cholesterol synthesis. nih.gov

Accumulation of cholestanol (B8816890) in tissues, particularly the brain. nih.gov

Decreased formation and fecal excretion of bile acids. jax.org

A compensatory upregulation of other hepatic enzymes involved in cholesterol metabolism, such as cytochrome P450 3A (Cyp3a11). jax.org

Interestingly, when crossed with Apolipoprotein E (ApoE) knockout mice, a model for atherosclerosis, the resulting double knockout (DKO) mice were unexpectedly protected from atherosclerosis when fed a Western diet. frontiersin.org This highlights the complex role of CYP27A1 in cholesterol homeostasis and cardiovascular health.

CYP7B1 Knockout Models

Oxysterol 7α-hydroxylase, encoded by the Cyp7b1 gene, is another crucial cytochrome P450 enzyme that metabolizes several oxysterols, including 25-hydroxycholesterol and 27-hydroxycholesterol (B1664032), by hydroxylating them at the 7α position. nih.govjax.org This action is critical for preventing the accumulation of these biologically potent oxysterols. nih.gov

These models have been instrumental in studying the role of CYP7B1 in various diseases. For example, under thermoneutral conditions, Cyp7b1-/- mice fed a choline-deficient high-fat diet show exacerbated metabolic-associated fatty liver disease (MAFLD) compared to wild-type mice. mdpi.comnih.gov Furthermore, research using these mice in a model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE) revealed that CYP7B1 deficiency reduces disease severity and central nervous system inflammation, suggesting a role for this enzyme in neuroinflammation. oup.com

Table 1: Summary of Key Knockout Mouse Models in Oxysterol Research

| Gene Knockout | Enzyme | Primary Metabolic Effect | Key Phenotypic Observations | Research Applications |

|---|---|---|---|---|

| Cyp27a1 | Sterol 27-hydroxylase | Blocks formation of 27-hydroxycholesterol and initiation of the alternative bile acid pathway. frontiersin.org | Accumulation of cholestanol; increased cholesterol synthesis; reduced cholesterol absorption. nih.gov | Studying cerebrotendinous xanthomatosis (CTX), cholesterol homeostasis, and atherosclerosis. frontiersin.orgnih.gov |

| Cyp7b1 | Oxysterol 7α-hydroxylase | Blocks metabolism of 25- and 27-hydroxycholesterol. nih.gov | Markedly elevated plasma and tissue levels of 25- and 27-hydroxycholesterol. nih.govjax.org | Investigating metabolic-associated fatty liver disease (MAFLD) and neuroinflammatory diseases. mdpi.comoup.com |

Dietary and Pharmacological Interventions in Oxysterol Research

Dietary modifications and pharmacological agents provide powerful, non-genetic methods to manipulate oxysterol levels and study their downstream biological effects. These interventions can alter the synthesis, metabolism, or dietary intake of oxysterols, offering insights into their roles in health and disease.

Dietary Interventions

The composition of one's diet can significantly influence the levels of cholesterol and its oxidized derivatives in the body. nih.gov High-cholesterol diets, in particular, have been shown to increase the circulating concentrations of several oxysterols. nih.govnih.gov For example, feeding animals a diet rich in cholesterol leads to elevated serum levels of 27-hydroxycholesterol. nih.gov This occurs because the excess cholesterol provides more substrate for enzymatic oxidation by enzymes like CYP27A1. nih.gov Furthermore, high-cholesterol diets can increase levels of non-enzymatically formed oxysterols, such as 7-ketocholesterol, which are generated under conditions of oxidative stress. nih.gov

Conversely, dietary compounds with cholesterol-lowering properties, such as plant sterols, β-glucan, and polyphenols found in extra virgin olive oil, can modulate oxysterol profiles. nih.govresearchgate.netmdpi.com These compounds can interfere with cholesterol absorption and metabolism, thereby influencing the substrate pool available for oxysterol synthesis. nih.govresearchgate.net

Pharmacological Interventions

A variety of pharmacological agents are used to probe the oxysterol synthesis and signaling pathways. These compounds can be broadly categorized as inhibitors of cholesterol synthesis or modulators of oxysterol-metabolizing enzymes.

Inhibitors of Cholesterol Synthesis: Drugs that block the cholesterol biosynthesis pathway can effectively reduce the production of oxysterols. nih.gov

Statins: These widely used cholesterol-lowering drugs inhibit HMG-CoA reductase. Research has shown that statins can reduce the synthesis of the oxysterol 24(S),25-epoxycholesterol in human macrophages, which in turn downregulates the expression of genes involved in cholesterol efflux. ahajournals.org

Zaragozic Acids: These compounds are potent inhibitors of squalene (B77637) synthase, an enzyme further down the cholesterol synthesis pathway. nih.gov By blocking this step, zaragozic acids inhibit the formation of cholesterol and subsequently reduce the production of oxysterols. They have been used in preclinical cancer models to inhibit tumor growth by preventing the formation of immunosuppressive oxysterols. nih.govnih.gov

Zoledronate: This bisphosphonate drug inhibits farnesyl diphosphate (B83284) synthase, an enzyme upstream of squalene synthase, thereby also blocking cholesterol and oxysterol synthesis. nih.gov

Modulators of Oxysterol-Metabolizing Enzymes: Certain drugs can directly inhibit or activate the cytochrome P450 enzymes responsible for oxysterol synthesis and catabolism.

Azole Antifungals: Compounds like ketoconazole (B1673606) and itraconazole, developed to inhibit fungal CYP51A1, are also known to be relatively non-specific inhibitors of mammalian enzymes involved in oxysterol metabolism, including CYP46A1 (cholesterol 24-hydroxylase). drugtargetreview.com

CYP46A1 Activators: The antiretroviral drug efavirenz (B1671121) has been identified as an activator of CYP46A1, the enzyme that produces 24S-hydroxycholesterol in the brain. drugtargetreview.com

These pharmacological tools allow for the acute modulation of specific pathways, complementing the chronic, systemic effects observed in genetic knockout models.

Table 2: Examples of Dietary and Pharmacological Interventions in Oxysterol Research

| Intervention Type | Example Agent/Diet | Mechanism of Action | Observed Effect on Oxysterols |

|---|---|---|---|

| Dietary | High-Cholesterol Diet | Increases substrate (cholesterol) availability for oxidation. nih.gov | Elevates serum levels of oxysterols like 27-hydroxycholesterol and 7-ketocholesterol. nih.govnih.gov |

| Pharmacological | Statins (e.g., Compactin) | Inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis. ahajournals.org | Reduces de novo synthesis of oxysterols such as 24(S),25-epoxycholesterol. ahajournals.org |

| Pharmacological | Zaragozic Acid A | Inhibits squalene synthase, a key enzyme in the cholesterol synthesis pathway. nih.gov | Inhibits the production of functional oxysterols. nih.gov |

| Pharmacological | Ketoconazole | Non-specific inhibitor of cytochrome P450 enzymes, including those that metabolize sterols. drugtargetreview.com | Can alter the levels of various oxysterols by inhibiting their synthesis or breakdown. drugtargetreview.com |

| Pharmacological | Efavirenz | Activator of CYP46A1 (cholesterol 24-hydroxylase). drugtargetreview.com | Increases the production of 24S-hydroxycholesterol. drugtargetreview.com |

Q & A

Basic Research Questions

Q. How is (25S)-26-Hydroxycholesterol synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves microbial or chemical oxidation of cholesterol precursors. For example, enzymatic pathways in Mycobacterium tuberculosis utilize cytochrome P450 enzymes (CYP125A1, CYP142A1) to hydroxylate cholesterol at the C26 position, with stereochemical control achieved through substrate binding specificity . Purification is performed via affinity chromatography, followed by structural confirmation using NMR and mass spectrometry (LC/MS). Chiral separation techniques, such as chiral HPLC, are critical for isolating the (25S) stereoisomer .

Q. What analytical techniques are optimal for differentiating this compound from its stereoisomers?

- Methodological Answer : High-resolution LC/MS with chiral columns is essential for distinguishing this compound from (25R)-isomers. Retention time comparisons against authenticated standards are necessary, as demonstrated in studies analyzing oxysterols in biological matrices . Complementary methods like circular dichroism (CD) spectroscopy or X-ray crystallography can further confirm stereochemical assignments .

Q. What are the enzymatic pathways involved in this compound metabolism?

- Methodological Answer : In microbial systems, CYP125A1 and CYP142A1 catalyze the 26-hydroxylation of cholesterol, with substrate specificity dictating stereoselectivity. Gene knockout studies in M. tuberculosis and enzyme activity assays (e.g., NADPH consumption rates) are used to validate these pathways . In mammalian systems, CYP27A1 is implicated, though its stereochemical preference requires further investigation.

Advanced Research Questions

Q. How can researchers design robust experiments to study this compound's role in disease models (e.g., tuberculosis, neurodegenerative disorders)?

- Methodological Answer :

- Experimental Design : Use isotope-labeled this compound (e.g., deuterated or ¹³C-labeled) to track metabolic flux in cell cultures or animal models. Include controls for autoxidation artifacts, as oxysterols are prone to degradation .

- Dose-Response Studies : Optimize concentrations using solubility tests (e.g., in cyclodextrin carriers) to avoid cytotoxicity .

- Replication : Follow NIH guidelines for preclinical studies, including blinded analyses and independent replication cohorts to minimize bias .

Q. How can contradictory data on this compound's immunomodulatory effects be resolved?

- Methodological Answer : Contradictions may arise from differences in model systems (e.g., murine vs. human macrophages) or isomer contamination. To address this:

- Orthogonal Assays : Combine transcriptional profiling (e.g., RNA-seq of LXR target genes) with functional assays (e.g., phagocytosis rates in macrophages) .

- Isomer Purity Validation : Re-analyze compounds via LC/MS to confirm stereochemical integrity .

- Meta-Analysis : Systematically review literature using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables .

Q. What strategies are effective for studying this compound's interaction with lipid membranes or receptors?

- Methodological Answer :

- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to receptors like LXRβ .

- Membrane Dynamics : Employ fluorescence anisotropy or neutron scattering to assess incorporation into lipid bilayers .

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate critical residues .

Data Analysis & Reporting

Q. How should researchers handle variability in oxysterol quantification across studies?

- Methodological Answer :

- Standardization : Use internal standards (e.g., d7-25-HC) to normalize LC/MS data and correct for matrix effects .

- Statistical Frameworks : Apply mixed-effects models to account for batch variability in large datasets. Follow MRC guidelines for transparent reporting of statistical methods, including effect sizes and confidence intervals .

Q. What are the best practices for validating this compound's biological activity in vivo?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled compounds.

- Phenotypic Endpoints : Use disease-relevant outcomes (e.g., bacterial load in TB-infected mice or amyloid-beta levels in Alzheimer’s models) rather than surrogate markers .

- Ethical Compliance : Adhere to institutional animal care protocols and include sample size justifications to minimize unnecessary experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.